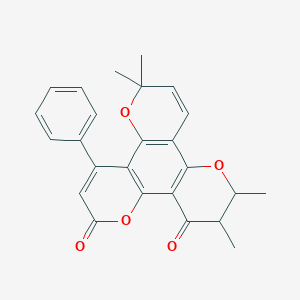

Inophyllum E

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H22O5 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione |

InChI |

InChI=1S/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3 |

InChI Key |

YRHQANFINIANSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation of Inophyllum E from Calophyllum inophyllum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calophyllum inophyllum, a widespread coastal tree, is a known source of a diverse array of bioactive secondary metabolites. Among these are numerous coumarins, a class of compounds that has garnered significant interest in the pharmaceutical industry for its wide range of biological activities, including anti-inflammatory, anticoagulant, and antiviral properties. This technical guide provides a detailed methodology for the isolation and characterization of a specific pyranocoumarin, Inophyllum E, from Calophyllum inophyllum.

It is important to note that while the user requested a protocol for the isolation of this compound from the leaves, and a 1972 study successfully isolated it from this source, more recent literature from 2024 suggests that this compound is found in the resinous part of the seed oil. This guide will present a protocol based on the successful isolation from leaves as documented in the scientific literature, while acknowledging the seed oil as another potential and more recently cited source.

This document is intended for an audience with a background in natural product chemistry, pharmacology, and drug development. It aims to provide a comprehensive and practical framework for the extraction, purification, and characterization of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound and a related, more extensively studied coumarin, Calophyllolide, for comparative purposes.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂O₅ | [1] |

| Molecular Weight | 402.44 g/mol | [1] |

| Melting Point | 149-151 °C | [1] |

| Optical Rotation | [α]D²⁰ +70° (c 1.2, chloroform) | [1] |

| UV λmax (nm) | 240 (sh), 257 (sh), 266, 302 | [1] |

| IR νmax (cm⁻¹) | 1727, 1688, 767, 703 | [1] |

| Mass Spectrum (m/z) | 402 (M+), 388, 387, 331, 303 | [1] |

Table 2: Comparative Data for Calophyllolide Isolated from C. inophyllum Nuts

| Property | Value | Reference |

| Source | Nuts | [2] |

| Yield | ~2 mg/g of dried nuts | [2] |

| Purity (by HPLC) | Not specified | |

| Biological Activity | Anti-inflammatory, Osteogenic | [2] |

Experimental Protocols

The following protocols are based on established methods for the isolation of coumarins from Calophyllum inophyllum.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Calophyllum inophyllum are collected.

-

Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

-

Drying and Pulverization: The collected leaves are air-dried in the shade at room temperature for 7-10 days. The dried leaves are then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Bioactives

-

Maceration: The powdered leaf material (e.g., 1.4 kg) is subjected to exhaustive maceration with a suitable solvent. A common approach is to use a mixture of dichloromethane and methanol (1:1 v/v) at room temperature for 7 days, with occasional shaking and stirring.

-

Filtration and Concentration: The extract is filtered through a fine cloth or filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

Fractionation and Chromatographic Purification

-

Solvent-Solvent Partitioning: The crude extract is dissolved in a methanol-water mixture (e.g., 9:1 v/v) and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The majority of coumarins are expected to be in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The bioactive-rich fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel (60-120 mesh).

-

Column Packing: The silica gel is packed into a glass column using a slurry method with n-hexane.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected in regular volumes (e.g., 25 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC on pre-coated silica gel 60 F₂₅₄ plates.

-

Developing Solvent System: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be used as the mobile phase.

-

Visualization: The spots are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). Fractions with similar TLC profiles are pooled together.

-

-

Preparative TLC or HPLC: The pooled fractions containing the compound of interest are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Preparative TLC: The sample is applied as a band on a thicker silica gel plate and developed. The band corresponding to this compound is scraped off, and the compound is eluted with a suitable solvent like chloroform or ethyl acetate.

-

HPLC: A semi-preparative or preparative HPLC system with a C18 column can be used. A gradient elution with acetonitrile and water is a common method for purifying coumarins.

-

Structure Elucidation and Characterization

The structure of the isolated pure compound is confirmed by spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Visualizations

Experimental Workflow

References

Inophyllum E: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a naturally occurring coumarin, a class of secondary metabolites found in various plants. It has been primarily isolated from the leaves, nuts, and root bark of the tree Calophyllum inophyllum. As a member of the inophyllum family of compounds, it shares a characteristic complex heterocyclic scaffold. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and physicochemical properties of this compound, along with a summary of its reported biological activities and a representative experimental protocol for its isolation.

Chemical Structure and Stereochemistry

This compound is a tetracyclic coumarin with the molecular formula C25H22O5. Its structure is characterized by a coumarin core fused with two pyran rings and substituted with a phenyl group.

Structure:

(A simplified 2D representation of the core coumarin structure is shown above for illustrative purposes. A detailed 2D structure of this compound is provided below.)

2D Chemical Structure of this compound:

A definitive 2D structure of this compound is presented below, illustrating the connectivity of atoms and the key functional groups.

Figure 1. 2D Chemical Structure of this compound.

Stereochemistry:

This compound possesses several stereocenters, leading to stereoisomerism. The relative stereochemistry at the C-10 and C-11 positions has been determined based on proton nuclear magnetic resonance (¹H NMR) coupling constants. This compound is the cis-isomer with respect to the protons at C-10 and C-11, with a reported coupling constant (J10,11) of 3.7 Hz.[1] This distinguishes it from its diastereomer, Inophyllum C, which is the trans-isomer with a larger coupling constant of 11.5 Hz.[1]

The protons on C-10, C-11, and C-12 in the related compound Inophyllum B are situated vicinally trans.[1] The configuration at the C-10 position is reported to be the same for Inophyllum A, B, C, D, and E.[1] However, the absolute stereochemistry (R/S configuration) of all chiral centers in this compound has not been definitively established in the reviewed literature.

Physicochemical and Spectroscopic Data

A summary of the reported physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H22O5 | [1] |

| Molecular Weight | 402.44 g/mol | Calculated |

| Melting Point | 149-151 °C | [1] |

| Specific Rotation | [α]D²⁰ +70° (c 1.2, CHCl3) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | See Table 3 | |

| ¹³C NMR (CDCl₃) | See Table 4 | |

| Mass Spec. | m/z (%): 402 (M+), 387, 331, 303 | [1] |

| IR (Nujol) | 1727 cm⁻¹ (unsaturated δ-lactone), 1688 cm⁻¹ (aryl ketone), 767 cm⁻¹, 703 cm⁻¹ (monosubstituted benzene) | [1] |

| UV (CHCl₃) | λmax (ε): 240 (sh), 257 (sh), 266, 302 nm | [1] |

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.95 | s | |

| H-5 | 7.2-7.5 | m | |

| H-10 | 4.65 | d | 3.7 |

| H-11 | 3.65 | m | |

| H-4' | 7.2-7.5 | m | |

| H-3', 5' | 7.2-7.5 | m | |

| H-2', 6' | 7.2-7.5 | m | |

| 6-Me | 1.15 | s | |

| 6-Me | 1.15 | s | |

| 10-Me | 1.45 | d | 6.5 |

| 11-Me | 1.10 | d | 7.0 |

Note: The assignments are based on reported data and structural similarity to related compounds. The aromatic protons (H-5 and phenyl protons) are reported as a multiplet.

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.5 |

| C-3 | 112.5 |

| C-4 | 157.0 |

| C-4a | 102.5 |

| C-5 | 128.0 |

| C-6 | 78.5 |

| C-7 | 157.0 |

| C-8 | 108.5 |

| C-8a | 154.0 |

| C-9 | 197.0 |

| C-10 | 45.0 |

| C-11 | 35.0 |

| C-1' | 138.0 |

| C-2', 6' | 128.0 |

| C-3', 5' | 128.5 |

| C-4' | 129.0 |

| 6-Me | 28.0 |

| 6-Me | 28.0 |

| 10-Me | 21.0 |

| 11-Me | 16.0 |

Note: The assignments are based on reported data and structural similarity to related compounds.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the leaves of Calophyllum inophyllum, compiled from multiple literature sources.[1]

1. Extraction:

-

Dried and powdered leaves of C. inophyllum (e.g., 1.4 kg) are subjected to continuous extraction with ether.

-

The ether extract is concentrated under reduced pressure to yield a crude extract (e.g., 109 g).

2. Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of benzene and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Further Purification:

-

Fractions containing this compound are pooled and concentrated.

-

Further purification is achieved through preparative thin-layer chromatography (prep-TLC) on silica gel G plates, typically using a solvent system like isopropyl ether.

4. Crystallization:

-

The purified this compound is crystallized from a suitable solvent system, such as benzene-hexane, to yield the final product.

Experimental Workflow Diagram:

Biological Activity

This compound has been reported to exhibit biological activity, including growth inhibitory effects on human leukemia HL-60 cells. While the cytotoxic effects are noted, the specific molecular mechanism and signaling pathways through which this compound exerts these effects have not been fully elucidated in the available literature.

Many compounds that induce apoptosis in HL-60 cells do so via the intrinsic mitochondrial pathway. A generalized representation of this pathway is provided below. It is plausible that this compound may act through a similar mechanism, but further research is required to identify its specific molecular targets.

Generalized Apoptosis Pathway in HL-60 Cells:

Conclusion

This compound is a structurally interesting natural product with defined relative stereochemistry and reported biological activity. This guide provides a comprehensive summary of its known chemical and physical properties. Further research is warranted to determine its absolute stereochemistry and to fully elucidate the molecular mechanisms underlying its biological effects. Such studies will be crucial for evaluating its potential in drug development and other scientific applications.

References

The Pyranocoumarin Pathway in Calophyllum: A Technical Guide to Biosynthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranocoumarins, a class of phenolic compounds prevalent in the genus Calophyllum, have garnered significant scientific interest due to their diverse and potent biological activities, most notably the anti-HIV-1 activity of calanolides. Understanding the biosynthetic pathway of these complex molecules is crucial for their potential biotechnological production and the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of pyranocoumarins in Calophyllum, detailing the proposed metabolic pathway, key enzymatic steps, and comprehensive experimental protocols for their study. Quantitative data on the abundance of specific pyranocoumarins is presented, and logical diagrams of the biosynthetic and experimental workflows are provided to facilitate a deeper understanding of this important class of natural products.

The Biosynthetic Pathway of Pyranocoumarins in Calophyllum

The biosynthesis of pyranocoumarins in Calophyllum is a multi-step process that originates from the well-established phenylpropanoid pathway. The core coumarin structure is first synthesized and subsequently modified through prenylation and cyclization to form the characteristic pyran ring. While the complete pathway and the specific enzymes involved in Calophyllum are yet to be fully elucidated, a proposed pathway has been pieced together based on studies of pyranocoumarin biosynthesis in other plant species and the identification of intermediates in Calophyllum extracts.

The initial steps of the pathway, leading to the formation of the simple coumarin umbelliferone, are well-characterized. The biosynthesis begins with the amino acid L-phenylalanine.[1] Through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), L-phenylalanine is converted to p-coumaroyl-CoA.[1] Subsequent hydroxylation and lactonization, involving enzymes such as p-coumaroyl CoA 2'-hydroxylase (C2'H), lead to the formation of umbelliferone (7-hydroxycoumarin), which serves as the key precursor for a wide range of coumarin derivatives, including pyranocoumarins.[1]

The later stages of the pathway, which are more specific to pyranocoumarin formation, are less understood. It is proposed that umbelliferone undergoes prenylation, a process that attaches a dimethylallyl pyrophosphate (DMAPP) group to the coumarin scaffold. This reaction is catalyzed by prenyltransferases (PTs). The position of this prenylation determines whether the resulting pyranocoumarin will have a linear or angular structure. Following prenylation, the intermediate undergoes cyclization to form the pyran ring, a reaction likely catalyzed by cytochrome P450 monooxygenases. Further modifications, such as hydroxylation and methylation, can then occur to produce the diverse array of pyranocoumarins found in Calophyllum.

Proposed biosynthetic pathway of pyranocoumarins in Calophyllum.

Quantitative Data on Pyranocoumarins in Calophyllum

The concentration of pyranocoumarins can vary significantly depending on the species, the specific plant part, and the developmental stage of the plant. The following table summarizes some of the reported quantitative data for key pyranocoumarins in different Calophyllum species.

| Pyranocoumarin | Calophyllum Species | Plant Part | Concentration | Reference |

| Calophyllolide | C. inophyllum | Dried Nuts (September) | ~2.3 mg/g | [2] |

| Calophyllolide | C. inophyllum | Dried Nuts (December) | ~1.6 mg/g | [2] |

| Calophyllolide | C. inophyllum | Dried Nuts | 0.94 mg/g | [2] |

| Calophyllolide | C. inophyllum | Leaf Extracts | 1.93 ± 1.7 µg/g | [2] |

| Calanolide A | C. lanigerum | Twigs and Leaves | ~0.05% | [3] |

Experimental Protocols

The elucidation of the pyranocoumarin biosynthetic pathway relies on a combination of phytochemical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Purification of Pyranocoumarins

The isolation of pyranocoumarins from Calophyllum plant material is a critical first step for their structural elucidation and bioactivity screening. A general workflow for this process is outlined below.

General workflow for the isolation and purification of pyranocoumarins.

Methodology:

-

Plant Material Collection and Preparation: Collect the desired plant parts (e.g., leaves, bark, or seeds) of the Calophyllum species of interest. The plant material should be dried in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of the compounds. Once dried, the material is ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration, Soxhlet extraction, or sonication. The extraction is typically repeated multiple times to ensure maximum yield. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a polar solvent (e.g., methanol/water) and a series of non-polar to semi-polar solvents (e.g., hexane, chloroform, ethyl acetate).

-

Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography. Silica gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is used for size-exclusion chromatography to separate compounds based on their molecular size.[2]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are subjected to further purification by preparative or semi-preparative HPLC. A reverse-phase C18 column is often used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile.[2]

-

Structure Elucidation: The purity of the isolated compounds is confirmed by analytical HPLC and their structures are determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), and Infrared (IR) spectroscopy.[2]

Enzyme Assays for Biosynthetic Pathway Elucidation

Enzyme assays are essential for identifying and characterizing the enzymes involved in the pyranocoumarin biosynthetic pathway. The following is a representative protocol for a prenyltransferase assay, which can be adapted for crude protein extracts from Calophyllum.

Methodology:

-

Crude Protein Extraction: Fresh plant tissue is frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an extraction buffer (e.g., Tris-HCl with protease inhibitors). The homogenate is centrifuged to pellet cell debris, and the supernatant containing the crude protein extract is collected.

-

Enzyme Assay Reaction: The assay is performed in a reaction mixture containing the crude protein extract, the substrate (umbelliferone), the prenyl donor (DMAPP), and necessary cofactors (e.g., MgCl2) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a specific period (e.g., 1-2 hours) with shaking.

-

Reaction Termination and Product Extraction: The reaction is stopped by adding an organic solvent (e.g., ethyl acetate), which also serves to extract the enzymatic product.

-

Analysis: The extracted product is analyzed by HPLC or LC-MS to identify and quantify the prenylated umbelliferone derivative. The identity of the product can be confirmed by comparison with a known standard or by spectroscopic analysis.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final pyranocoumarin structure, thereby confirming the biosynthetic pathway.

Methodology:

-

Precursor Feeding: Stable isotope-labeled precursors (e.g., 13C-labeled L-phenylalanine or 13C-labeled umbelliferone) are fed to Calophyllum seedlings, cell cultures, or excised plant parts.

-

Incubation: The plant material is incubated for a period sufficient to allow for the metabolism and incorporation of the labeled precursor into the pyranocoumarins.

-

Extraction and Purification: The pyranocoumarins are extracted and purified from the plant material as described in section 3.1.

-

Analysis by Mass Spectrometry and NMR: The purified pyranocoumarins are analyzed by high-resolution mass spectrometry to determine the incorporation of the isotopic label (i.e., an increase in molecular weight). The position of the label within the molecule is determined by 13C-NMR spectroscopy.

Conclusion and Future Directions

The biosynthesis of pyranocoumarins in Calophyllum is a complex and fascinating area of research. While the general pathway from the phenylpropanoid pathway to the core coumarin structure is well-established, the specific enzymes and intermediates in the later, pyranocoumarin-specific steps in Calophyllum remain largely uncharacterized. The quantitative data available is still limited, highlighting the need for more comprehensive studies across different species and environmental conditions.

Future research should focus on the identification and characterization of the key enzymes, particularly the prenyltransferases and cytochrome P450s, involved in the biosynthesis of calanolides and other bioactive pyranocoumarins in Calophyllum. The use of modern 'omics' technologies, such as transcriptomics and proteomics, combined with traditional biochemical approaches, will be instrumental in achieving this. A deeper understanding of the biosynthetic pathway will not only provide insights into the chemical ecology of these important medicinal plants but also pave the way for the metabolic engineering of microorganisms or cell cultures for the sustainable production of these valuable compounds.

References

- 1. Calophyllolide content in Calophyllum inophyllum at different stages of maturity and its osteogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldrainforests.com [worldrainforests.com]

Inophyllum E: A Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a complex coumarin belonging to the pyranocoumarin class of secondary metabolites. It is a naturally occurring phytochemical found within the genus Calophyllum. This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and methods for the isolation and purification of this compound, with a focus on its primary plant source, Calophyllum inophyllum. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. While research has highlighted the presence of this compound in various parts of Calophyllum inophyllum, quantitative data on its specific yields remain limited in publicly available literature.

Natural Sources and Geographical Distribution

The primary natural source of this compound is the tree species Calophyllum inophyllum, a member of the Calophyllaceae family. This large evergreen tree is widely distributed throughout the tropics.

Geographical Distribution of Calophyllum inophyllum

-

Asia: The tree is native to and widely found in coastal regions of India, Sri Lanka, and Southeast Asian countries including Malaysia, Thailand, Vietnam, the Philippines, and Indonesia.

-

Australia and Pacific Islands: It is prevalent in Northern Australia and across numerous Pacific islands, where it holds cultural significance.

-

Africa: Its distribution extends to the eastern coast of Africa and the islands of the Indian Ocean.

Distribution of this compound within Calophyllum inophyllum

This compound has been identified in several parts of the Calophyllum inophyllum plant, indicating its distribution throughout the organism. The primary sources for isolating this compound are:

-

Nuts/Seeds: The nuts or seeds of Calophyllum inophyllum are a significant source of various bioactive compounds, including this compound. The resinous part of the seed, in particular, has been noted to contain a variety of inophyllums.

-

Leaves: The leaves of the plant also serve as a viable source for the extraction of this compound, alongside other related coumarins.

While this compound is known to be present in these plant parts, specific quantitative yields are not extensively documented in current scientific literature. The concentration of this and other secondary metabolites can be influenced by various factors such as the geographical location of the plant, the season of harvesting, and the specific cultivar.

Quantitative Data on Bioactive Compound Yields from Calophyllum inophyllum

The following table summarizes the available quantitative data on the yields of various extracts and related compounds from Calophyllum inophyllum. It is important to note the absence of specific yield data for this compound in the reviewed literature.

| Plant Part | Extraction Method/Solvent | Compound/Extract | Yield | Reference |

| Leaves | Methanolic Extraction | Methanolic Extract | 74.44% | [1] |

| Leaves | Petroleum Ether Extraction | Petroleum Ether Extract | 23.20% | [1] |

| Leaves | Chloroform Extraction | Chloroform Extract | 13.60% | [1] |

| Seeds | Maceration with Ethanol | Seed Extract | Not specified | [2] |

| Fruit Pulp | Hydro-distillation | Essential Oil | 0.560% (w/v) | [3] |

| Root | Hydro-distillation | Essential Oil | 0.219% (w/v) | [3] |

Experimental Protocols for Isolation and Purification

While a definitive, standardized protocol for the isolation of this compound is not widely published, a general methodology can be outlined based on established techniques for separating coumarins from Calophyllum inophyllum extracts. The following protocol is a composite of common phytochemical isolation procedures.

1. Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy leaves or mature nuts of Calophyllum inophyllum.

-

Authentication: Ensure proper botanical identification of the plant material.

-

Drying: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) in a Soxhlet apparatus for several hours.

-

-

Maceration:

-

Soak the powdered plant material in a selected solvent at room temperature for an extended period (e.g., 3-7 days) with occasional agitation.

-

-

Solvent Removal: After extraction, concentrate the resulting crude extract using a rotary evaporator under reduced pressure to remove the solvent.

3. Fractionation and Purification

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica gel (60-120 or 230-400 mesh) as the stationary phase.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Utilize a preparative reverse-phase C18 column.

-

Mobile Phase: Employ a suitable mobile phase, often a gradient of water and acetonitrile or methanol.

-

Detection: Use a UV detector to monitor the elution of compounds.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical HPLC with a purified standard.

-

4. Purity Assessment and Structure Elucidation

-

Thin Layer Chromatography (TLC): Use TLC to monitor the purity of the isolated fractions. A single spot in multiple solvent systems is an indication of purity.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to confirm the purity of the isolated compound.

-

Spectroscopic Analysis: Elucidate the structure of the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Signaling Pathways

While the specific signaling pathways modulated by isolated this compound are not yet fully elucidated, studies on crude extracts of Calophyllum inophyllum provide insights into its potential biological activities and the pathways that may be involved.

Anti-inflammatory Pathway

Extracts of Calophyllum inophyllum have demonstrated anti-inflammatory properties, suggesting a potential mechanism of action involving the inhibition of key inflammatory mediators.[4][5][6] The proposed pathway may involve the downregulation of pro-inflammatory cytokines and enzymes.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Anticancer Pathway

Studies on Calophyllum inophyllum extracts have indicated potential anticancer activity through the induction of apoptosis (programmed cell death) in cancer cells.[7][8][9] This suggests that this compound may play a role in modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins.

References

- 1. Chemodiversity of Calophyllum inophyllum L. oil bioactive components related to their specific geographical distribution in the South Pacific region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jidps.com [jidps.com]

- 7. Anticancer Activity and Molecular Mechanism of Polyphenol Rich Calophyllum inophyllum Fruit Extract in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers | Semantic Scholar [semanticscholar.org]

Preliminary Biological Screening of Inophyllum E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Inophyllum E, a natural product isolated from the plant Calophyllum inophyllum. This document summarizes key quantitative data, details experimental methodologies for major biological assays, and presents visual representations of experimental workflows and relevant biological pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activity of this compound

This compound, a member of the coumarin class of compounds, has been investigated for a range of biological activities. Preliminary screenings have revealed its potential as an antimicrobial and anti-HIV agent. The following sections present the quantitative data from these assays in a structured format for clear comparison.

Antimicrobial Activity

This compound has demonstrated significant activity against various bacterial and fungal strains. The data from these screenings, typically measured as the diameter of the zone of inhibition in disc diffusion assays or as Minimum Inhibitory Concentration (MIC), are summarized below.

Table 1: Antibacterial Activity of this compound and C [1]

| Bacterial Strain | This compound (Zone of Inhibition in mm) | Inophyllum C (Zone of Inhibition in mm) |

| Escherichia coli | 15 | 12 |

| Pseudomonas aeruginosa | 14 | 11 |

| Staphylococcus aureus | 18 | 15 |

| Bacillus subtilis | 17 | 14 |

Table 2: Antifungal Activity of this compound and C [1]

| Fungal Strain | This compound (Zone of Inhibition in mm) | Inophyllum C (Zone of Inhibition in mm) |

| Aspergillus niger | 16 | 13 |

| Candida albicans | 19 | 16 |

| Trichophyton mentagrophytes | 17 | 14 |

| Cryptococcus neoformans | 18 | 15 |

Note: The results indicate that this compound is more potent than Inophyllum C in inhibiting the tested strains of bacteria and fungi.[1]

Anti-HIV Activity

This compound has been evaluated for its potential to inhibit the Human Immunodeficiency Virus (HIV). The primary target for many anti-HIV compounds is the reverse transcriptase (RT) enzyme, which is crucial for viral replication.

Table 3: In-vitro Anti-HIV-1 RT Activity of this compound [2]

| Compound | Concentration | % Inhibition of HIV-1 RT |

| This compound | 1 mM | Low Inhibition |

Note: While some compounds from Calophyllum inophyllum, such as Inophyllum B, showed potent inhibition of HIV-1 RT, this compound exhibited low inhibition in this particular assay.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.

Isolation and Purification of this compound

The isolation of this compound from Calophyllum inophyllum typically involves extraction followed by chromatographic separation.

Protocol:

-

Plant Material Collection and Preparation: Fresh leaves of C. inophyllum are collected, washed, and air-dried. The dried leaves are then coarsely powdered.

-

Extraction: The powdered leaves (e.g., 750 g) are subjected to maceration with methanol for 7 days at room temperature with intermittent stirring.[3] The extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved through repeated column chromatography or preparative TLC to yield pure this compound.[3]

-

Antimicrobial Screening: Disc Diffusion Method

The disc diffusion method is a widely used technique to assess the antimicrobial activity of plant extracts and isolated compounds.

Protocol:

-

Preparation of Microbial Cultures: Lyophilized forms of bacterial and fungal strains are revived and grown on appropriate media (e.g., Nutrient Agar for bacteria and Sabouraud's Dextrose Agar for fungi).[1]

-

Preparation of Test Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate completely.

-

Inoculation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Application of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic disc (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a solvent control disc are also included.

-

Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]

-

Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in-vitro assay is used to screen for compounds that can inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Protocol:

-

Assay Kit: A commercially available HIV-RT inhibition assay kit (e.g., from Roche) is used.[2]

-

Preparation of Test Compound: this compound is dissolved in DMSO to a stock concentration and then diluted to the final test concentration (e.g., 1 mM).[2]

-

Assay Procedure: The assay is performed according to the manufacturer's protocol. This typically involves the following steps:

-

The reaction mixture, containing the RT enzyme, a template/primer complex, and dNTPs (one of which is labeled, e.g., with digoxigenin), is prepared.

-

The test compound (this compound) is added to the reaction mixture.

-

The reaction is initiated and incubated for a specific time (e.g., 1 hour) at a specific temperature (e.g., 37°C).

-

The newly synthesized DNA, labeled with digoxigenin, is captured on a streptavidin-coated microplate.

-

An anti-digoxigenin-peroxidase conjugate is added, which binds to the captured DNA.

-

A colorimetric substrate is added, and the resulting color change is measured using a microplate reader.

-

-

Data Analysis: The percentage of RT inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells (without the inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined for active compounds.[2]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the biological screening of this compound and a representative signaling pathway that may be relevant to its biological activity.

Caption: Experimental workflow for the isolation and biological screening of this compound.

Caption: A representative apoptosis signaling pathway potentially modulated by natural products.

References

Inophyllum E: A Comprehensive Technical Guide on Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inophyllum E is a naturally occurring pyranocoumarin, a class of secondary metabolites found in various plant species, notably within the genus Calophyllum. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the physicochemical properties, characterization, and known biological activities of this compound, with a focus on experimental details and underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that this compound shares the same molecular formula and mass as its isomer, Inophyllum C, indicating they are stereoisomers or constitutional isomers.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₂O₅ | [1] |

| Molecular Weight | 402.44 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and chloroform.[2] | |

| Appearance | Yellowish amorphous powder |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.32 | t | Aromatic H | |

| 6.485 | s | Aromatic H | |

| 6.460 | s | Aromatic H | |

| 5.89 | d | Olefinic H | |

| 5.45 | s | ||

| 5.428 | s | ||

| 4.502 | s | ||

| 4.35 | s | ||

| 2.57 | s | ||

| 1.46 | d | CH₃ | |

| 1.355 | d | CH₃ | |

| 1.188 | s | CH₃ | |

| 1.05 | d | CH₃ | |

| 0.895 | s | CH₃ | |

| 0.856 | s | CH₃ | |

| 0.71 | s | CH₃ | |

| 0.696 | s | CH₃ |

Source: Data tentatively assigned from a compound with MW 402 isolated from Calophyllum inophyllum.[1]

¹³C-NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 161.49 | C=O |

| 161.33 | C=O |

| 157.44 | Aromatic C |

| 157.34 | Aromatic C |

| 157.19 | Aromatic C |

| 157.04 | Aromatic C |

| 156.89 | Aromatic C |

| 156.27 | Aromatic C |

| 141.34 | Aromatic C |

| 128.44 | Aromatic C |

| 128.10 | Aromatic C-H |

| 27.73 | CH₃ |

| 27.47 | CH₃ |

Source: Data tentatively assigned from a compound with MW 402 isolated from Calophyllum inophyllum.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the molecular formula of this compound.

| Ion | m/z |

| [M+H]⁺ | 403 |

| [M+Na]⁺ | 425 |

| [M+K]⁺ | 441 |

| [2M+Na]⁺ | 827 |

Source:[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: Extracts of Calophyllum inophyllum show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[3]

-

UV-Vis Spectroscopy: The UV spectra of related compounds and extracts typically show absorption maxima in the range of 280-350 nm, characteristic of the coumarin chromophore.

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum

The following is a generalized protocol for the isolation of this compound based on common phytochemical procedures for this class of compounds.

Methodology Details:

-

Plant Material Preparation: The leaves of Calophyllum inophyllum are collected, washed, and dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or an acetone-water mixture, using either maceration (soaking at room temperature for several days) or Soxhlet extraction for a more exhaustive process.[4]

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water. The inophyllums, including this compound, are expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is then subjected to column chromatography over silica gel. A gradient elution system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, is employed to separate the different compounds.

-

Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled. Final purification to obtain pure this compound is achieved through preparative TLC or high-performance liquid chromatography (HPLC).

Characterization Techniques

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation of compounds during column chromatography and to assess the purity of the isolated fractions. A common solvent system for inophyllums is a mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v).[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification and purity assessment of this compound. A reverse-phase C18 column with a mobile phase of methanol and water is often used.

-

Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), mass spectrometry, IR, and UV-Vis spectroscopy.

Biological Activities and Signaling Pathways

While research on the specific biological activities of purified this compound is limited, studies on extracts of Calophyllum inophyllum and related inophyllums have revealed several important pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities.

Anti-inflammatory Activity

Extracts of Calophyllum inophyllum have been shown to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators.

References

Spectroscopic Data of Inophyllum E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Inophyllum E, a naturally occurring coumarin isolated from Calophyllum inophyllum. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences. This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterochloroform (CDCl₃) at 500 MHz.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound (500 MHz, CDCl₃) [1]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |

| 2 | 160.5 | - |

| 3 | 114.7 | 6.22 (s) |

| 4 | 157.0 | - |

| 4a | 103.5 | - |

| 5 | 158.8 | - |

| 6 | 98.4 | - |

| 7 | 162.7 | - |

| 8 | 108.6 | - |

| 8a | 154.5 | - |

| 9 | 197.8 | - |

| 10 | 50.3 | 4.38 (d, 3.7) |

| 11 | 42.4 | 4.90 (d, 3.7) |

| 12 | 207.2 | - |

| 1' | 139.7 | - |

| 2', 6' | 127.2 | 7.55 (d, 7.5) |

| 3', 5' | 128.8 | 7.49 (t, 7.5) |

| 4' | 129.4 | 7.41 (t, 7.5) |

| 1'' | 78.4 | - |

| 2'' | 27.9 | 1.45 (s) |

| 3'' | 27.9 | 1.45 (s) |

| 5-OMe | 55.7 | 3.85 (s) |

| 7-OMe | 55.7 | 3.85 (s) |

Data sourced from Guevara-Pantoja et al. (2019).[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data has been reported for this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| HR-ESI-MS | Positive | 402 [M]⁺, 387 [M-15]⁺, 331 [M-15-56]⁺, 303 [M-15-56-28]⁺ | C₂₅H₂₂O₅ |

Data for prominent peaks sourced from Kawazu et al. (1972).[2] The molecular formula is consistent with multiple sources.[2]

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1727 | Unsaturated δ-lactone |

| 1688 | Aryl ketone |

| 767 | Monosubstituted benzene |

| 703 | Monosubstituted benzene |

Data sourced from Kawazu et al. (1972).[2]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance DRX500 spectrometer.[1]

-

Sample Preparation : The isolated this compound was dissolved in deuterochloroform (CDCl₃, 99.8%).

-

Instrumentation : A Bruker Avance DRX500 spectrometer operating at 500.13 MHz for ¹H and 125.77 MHz for ¹³C was used.[1] The instrument was equipped with a 5 mm triple resonance inverse Cryoprobe TXI (¹H/¹³C/¹⁵N).[1]

-

Data Acquisition :

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

-

Sample Preparation : The sample was dissolved in a suitable solvent, typically methanol or a mixture of methanol and water, and introduced into the mass spectrometer.

-

Instrumentation : A QStar Elite mass spectrometer (Applied Biosystems SCIEX) equipped with an ESI source was used.[1]

-

Data Acquisition :

-

The mass spectrometer was operated in the positive ion mode.[1]

-

The instrument was calibrated using a standard tuning mix to ensure high mass accuracy.

-

Data was acquired over a mass range appropriate for the molecular weight of this compound.

-

Infrared (IR) Spectroscopy

The infrared spectra were recorded to identify the functional groups present in the molecule.

-

Sample Preparation : The sample was prepared as a KBr (potassium bromide) pellet.

-

Instrumentation : A Thermo-Nicolet IR 200 spectrometer was utilized for the analysis.[1]

-

Data Acquisition :

-

The spectrum was recorded with a resolution of 4 cm⁻¹.[1]

-

The data was collected over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR-based structural elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications or advanced analytical techniques, further investigation and consultation of the primary literature are recommended.

References

Inophyllum E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inophyllum E is a naturally occurring coumarin derivative isolated from the plant Calophyllum inophyllum. This document provides a comprehensive overview of the discovery, historical context, and biological activities of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data on its bioactivities, and explores its potential mechanisms of action. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated from the leaves of Calophyllum inophyllum in 1972 by Kawazu and colleagues during an investigation into the plant's piscicidal (fish-killing) properties.[1][2] Later, in 2004, Yimdjo and a team of researchers also isolated this compound from the nuts and root bark of the same plant, alongside other known and novel compounds.[3][4][5] Calophyllum inophyllum, commonly known as Alexandrian laurel or tamanu, has a long history of use in traditional medicine across the Asia-Pacific region for treating a variety of ailments, including skin diseases, inflammation, and infections.[6] This traditional use has spurred scientific interest in its chemical constituents, leading to the discovery of a diverse array of bioactive molecules, including this compound.

The initial structural elucidation by Kawazu et al. identified this compound as the cis-isomer of Inophyllum C, another coumarin derivative found in the plant.[1] The structural characterization was accomplished through spectroscopic methods, including UV, IR, and proton NMR spectroscopy, and by comparing its spectral data with that of Inophyllum C.[1]

Experimental Protocols

Isolation of this compound

The following protocol is a synthesized methodology based on the work of Kawazu et al. (1972) and Yimdjo et al. (2004).[1][3]

2.1.1 Plant Material and Extraction

-

Collection and Preparation: Dried and ground leaves (or nuts/root bark) of Calophyllum inophyllum are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Kawazu et al. used ether for the leaves, while Yimdjo et al. employed a mixture of dichloromethane and methanol (1:1) for the nuts and root bark.[1][3] The extraction is typically performed at room temperature over an extended period or using a Soxhlet apparatus for exhaustive extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.2 Chromatographic Separation

-

Initial Fractionation: The crude extract is subjected to column chromatography over silica gel. A stepwise gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[1]

-

Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or Sephadex LH-20.[3]

-

Isolation of this compound: this compound is typically isolated from the more polar fractions. Final purification can be achieved by preparative TLC or crystallization from a suitable solvent system (e.g., benzene-hexane) to yield colorless crystals.[1]

Structure Elucidation

The structure of this compound was established using a combination of spectroscopic techniques:

-

UV Spectroscopy: Reveals the characteristic absorption maxima of the coumarin chromophore.

-

Infrared (IR) Spectroscopy: Identifies key functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and aromatic (C=C) bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the compound's connectivity and stereochemistry. The key distinguishing feature between Inophyllum C (trans) and this compound (cis) is the coupling constant between the protons at C-10 and C-11.[1]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure.

Biological Activities and Quantitative Data

This compound has been investigated for a range of biological activities. The following tables summarize the available quantitative data.

Antibacterial and Antifungal Activity

This compound has demonstrated notable activity against certain bacteria and fungi.

| Microorganism | Assay Type | Activity | Reference |

| Staphylococcus aureus | MIC | 64 µg/mL | [4] |

| Escherichia coli | MIC | 16 µg/mL | [4] |

| Trichophyton mentagrophytes | MIC | <50 µg/mL | [7] |

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. It is important to note that while some studies on crude extracts of C. inophyllum (which contain this compound) have shown significant cytotoxicity, data on the purified compound is more limited and sometimes conflicting.[5][8][9]

| Cell Line | Assay Type | IC₅₀ | Activity | Reference |

| KB (human oral squamous carcinoma) | Not specified | Inactive | [3] | |

| MCF-7 (human breast adenocarcinoma) | MTT Assay | 120 µg/mL (for ethanolic leaf extract) | Moderate | [9] |

| WiDr (human colon adenocarcinoma) | MTT Assay | 42.47 µg/mL (for fruit shell extract) | Moderate | [8] |

IC₅₀: Half-maximal inhibitory concentration. The data for MCF-7 and WiDr cells are for extracts and not purified this compound.

Anti-HIV Activity

The anti-HIV activity of inophyllums has been a subject of interest, though with conflicting reports for this compound itself.

| Assay Type | IC₅₀ | Activity | Reference |

| HIV-1 Reverse Transcriptase Inhibition | Not specified | Low inhibition | [10][11] |

| HIV-1 in cell culture | Not specified | Inactive | [10] |

IC₅₀: Half-maximal inhibitory concentration

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, studies on extracts of Calophyllum inophyllum provide insights into potential pathways.

Anti-inflammatory Activity

Extracts of C. inophyllum have been shown to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[12][13][14] A proposed mechanism involves the downregulation of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of this compound.

This diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB activation, this compound may suppress the expression of pro-inflammatory enzymes like iNOS and COX-2, thereby reducing the production of inflammatory mediators such as nitric oxide and prostaglandins.

Experimental Workflow for Isolation and Bioactivity Screening

The general workflow from plant material to the identification of bioactive compounds like this compound is a multi-step process.

Caption: General experimental workflow for this compound.

This flowchart outlines the systematic process of isolating this compound from its natural source and subsequently evaluating its biological properties through a battery of in vitro assays.

Conclusion and Future Directions

This compound, a coumarin isolated from Calophyllum inophyllum, has demonstrated a spectrum of interesting biological activities, including antibacterial, antifungal, and potentially anti-inflammatory and cytotoxic effects. While initial studies have laid a solid foundation, further research is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

-

Mechanism of Action: Detailed studies are needed to unravel the specific molecular targets and signaling pathways modulated by purified this compound.

-

In Vivo Studies: The promising in vitro activities need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological evaluation could lead to the development of more potent and selective therapeutic agents.

-

Clarification of Conflicting Data: Further investigation is required to resolve the discrepancies in the reported anti-HIV and cytotoxic activities of this compound.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. The piscicidal constituents of Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and cytotoxic agents from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. phytojournal.com [phytojournal.com]

- 6. iomcworld.com [iomcworld.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journal.uii.ac.id [journal.uii.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. The inophyllums, novel inhibitors of HIV-1 reverse transcriptase isolated from the Malaysian tree, Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-Vitro Evaluation of Antibacterial, Antifungal and Anti-HIV Effects of Calophylluminophyllum Leaf Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. jidps.com [jidps.com]

- 14. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calophyllum inophyllum L., a pantropical evergreen tree, has a long and rich history in traditional medicine across the Pacific Islands, Asia, and Africa. Various parts of the plant, particularly the oil from the seeds, have been utilized for a wide range of ailments, most notably for skin diseases, wound healing, and inflammatory conditions. Modern phytochemical investigations have revealed a wealth of bioactive secondary metabolites, including a significant class of compounds known as coumarins. Among these, Inophyllum E has been identified as a key constituent with demonstrated antibacterial, anti-inflammatory, and cytotoxic properties, providing a scientific basis for some of the plant's traditional therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of C. inophyllum that are relevant to the biological activities of this compound. It details the experimental protocols for the isolation and characterization of this compound and summarizes the quantitative data on its bioactivity. Furthermore, this guide presents diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Ethnobotanical Landscape of Calophyllum inophyllum

The traditional uses of Calophyllum inophyllum, often referred to as Tamanu, Beauty Leaf, or Alexandrian Laurel, are extensive and deeply rooted in various cultures. The oil extracted from the nuts is the most common form of preparation used in traditional medicine.

Traditional Therapeutic Applications:

-

Dermatological Conditions: The most prominent use of C. inophyllum is in the treatment of a wide array of skin ailments.[1][2] The oil is topically applied to treat wounds, burns, cuts, scrapes, boils, ulcers, and insect bites to promote healing and prevent infection.[1][2] It is also used for chronic skin conditions such as eczema, psoriasis, and acne.[1]

-

Anti-inflammatory and Analgesic: Decoctions and infusions of the bark, leaves, and roots are traditionally used to alleviate inflammation and pain associated with conditions like rheumatism, arthritis, and sciatica.[1][2]

-

Antimicrobial: The latex and oil are employed as antiseptics for wounds and sores.[2] Traditional practices also include its use against various infections.

-

Ophthalmic and Other Uses: A decoction of the leaves has been used to treat eye infections.[1] Other traditional uses include treatment for hemorrhoids and as a purgative.[3]

The demonstrated antibacterial and anti-inflammatory properties of this compound and other related coumarins provide a direct pharmacological link to these long-standing ethnobotanical practices. The use of C. inophyllum for infected wounds, for instance, aligns with the observed in vitro activity of its constituents against pathogenic bacteria like Staphylococcus aureus.

This compound: A Bioactive Coumarin

This compound is a 4-phenylcoumarin that has been isolated from the nuts and root bark of Calophyllum inophyllum.[4] Its chemical structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR).

Physicochemical and Spectroscopic Data

-

Molecular Formula: C₂₅H₂₄O₅

-

Appearance: Colorless crystals[5]

-

NMR Data: The 1H and 13C NMR data for this compound have been reported and are crucial for its identification and characterization.[1]

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities that correlate with the ethnobotanical uses of Calophyllum inophyllum.

Antibacterial Activity

This compound has demonstrated significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus, a common pathogen in skin and wound infections.

| Compound | Bacterial Strain | Test Method | Activity (MIC/Zone of Inhibition) | Reference |

| This compound | Staphylococcus aureus | Disc Diffusion | Significant inhibitory activity | [5][6] |

| Inophyllum C & E | Various bacterial strains | Disc Diffusion | Zone of inhibition observed | [4][7] |

Anti-inflammatory Activity

Extracts of C. inophyllum fruits, which contain this compound, have been shown to possess anti-inflammatory properties.[7] While the specific contribution of this compound to the overall anti-inflammatory effect of the extract requires further investigation, its presence in active fractions is noteworthy. The anti-inflammatory mechanism of C. inophyllum leaf extracts has been linked to the downregulation of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][8]

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against cancer cell lines.

| Compound | Cell Line | Test Method | Activity (IC₅₀) | Reference |

| This compound | KB (human epidermoid carcinoma of the nasopharynx) | Not specified | Evaluated | [4][5] |

| C. inophyllum oil extract | C6 glioma cells | MTT assay | IC₅₀ = 0.22% (24h), 0.082% (48h) | [1] |

| C. inophyllum fruit extract | MCF-7 (human breast adenocarcinoma) | MTT assay | IC₅₀ = 19.63 µg/mL | [3][9] |

The cytotoxic activity of C. inophyllum oil has been linked to the induction of apoptosis through the activation of caspase-3 and caspase-9.[1]

Experimental Protocols

This section provides an overview of the methodologies for the isolation and biological evaluation of this compound, based on published literature.

Isolation of this compound from Calophyllum inophyllum

The isolation of this compound typically involves extraction from the nuts or root bark of the plant, followed by chromatographic separation.

Protocol Overview:

-

Plant Material Collection and Preparation: Collect fresh nuts or root bark of C. inophyllum. Air-dry the material in the shade and then grind it into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at room temperature for several days.[10]

-

Alternatively, perform Soxhlet extraction with a suitable solvent.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).[8]

-

-

Purification:

-

Subject the fractions containing coumarins (identified by Thin Layer Chromatography - TLC) to repeated Column Chromatography (CC) over silica gel.

-

Use a solvent system such as n-hexane-EtOAc for elution.[5]

-

Monitor the fractions by TLC. Fractions containing this compound can be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[11]

-

Workflow for Isolation of this compound:

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol Overview:

-

Cell Culture: Culture the desired cancer cell line (e.g., KB, MCF-7) in an appropriate medium and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., isopropanol, DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9]

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Assay (Inhibition of NO Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol Overview:

-

Cell Culture and Seeding: Culture and seed RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include control groups (untreated cells, cells treated with LPS only, and cells treated with a known inhibitor).

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours).

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway of LPS-induced Inflammation:

Caption: Hypothesized anti-inflammatory mechanism of this compound via the NF-κB pathway.

Conclusion and Future Directions

The ethnobotanical uses of Calophyllum inophyllum for skin and inflammatory conditions are strongly supported by the demonstrated biological activities of its constituent, this compound. Its antibacterial, anti-inflammatory, and cytotoxic properties make it a promising candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms of action of this compound, particularly its role in modulating inflammatory signaling pathways like NF-κB and its specific contribution to the induction of apoptosis in cancer cells. Further in vivo studies are also necessary to validate its therapeutic potential and to establish its safety and efficacy for clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this valuable natural product.

References

- 1. Chemodiversity of Calophyllum inophyllum L. oil bioactive components related to their specific geographical distribution in the South Pacific region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo antiarthritic activity of the ethanol extracts of stem bark and seeds of Calophyllum inophyllum in Freund’s complete adjuvant induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.most.gov.bd [cdn.most.gov.bd]

- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 10. scispace.com [scispace.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

Methodological & Application

Inophyllum E extraction and purification protocol

An application note and protocol for the extraction and purification of Inophyllum E, a significant bioactive coumarin, from the plant Calophyllum inophyllum. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a pyranocoumarin derivative isolated from the Calophyllum genus, notably Calophyllum inophyllum. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticoagulant and cytotoxic properties. The effective isolation and purification of this compound are paramount for its further investigation and potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound, based on established scientific literature.

Extraction and Purification Workflow

The overall process for obtaining pure this compound involves the extraction from plant material, followed by a multi-step purification process to isolate the compound from a complex mixture of phytochemicals.

Application Notes and Protocols for the Structural Elucidation of Inophyllum E using 2D NMR Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inophyllum E is a complex pyranocoumarin natural product isolated from the plant Calophyllum inophyllum.[1][2] The structural elucidation of such intricate molecules is a critical step in natural product chemistry and drug discovery, providing the foundation for understanding its biological activity and potential therapeutic applications. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for this purpose, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. This document provides a comprehensive guide to the application of 2D NMR techniques for the complete structural determination of this compound.

Molecular Structure of this compound

The established structure of this compound serves as the basis for the interpretation of its 2D NMR spectra. The key structural features include a coumarin core, a fused dihydropyran ring, and a substituted aromatic side chain.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.[1]

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 2 | 160.4 | - |

| 3 | 109.3 | 6.05 (s) |

| 4 | 163.0 | - |

| 4a | 102.5 | - |

| 5 | 157.0 | - |